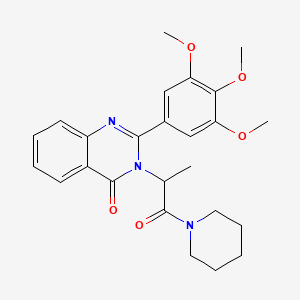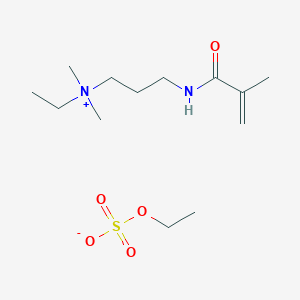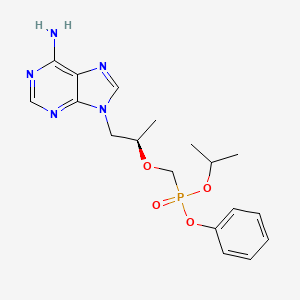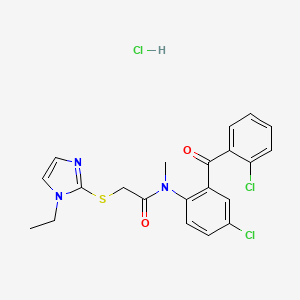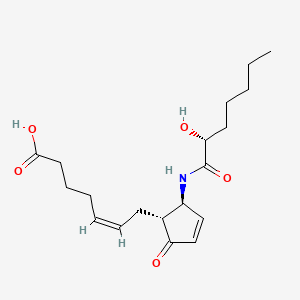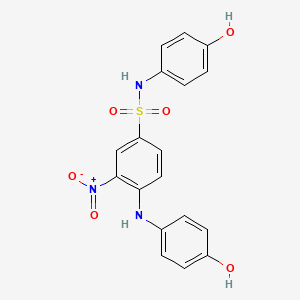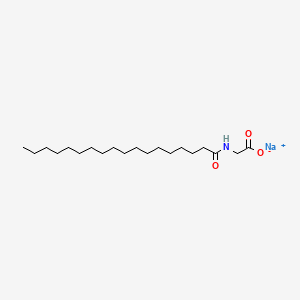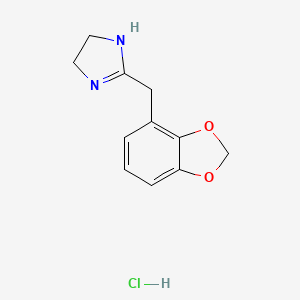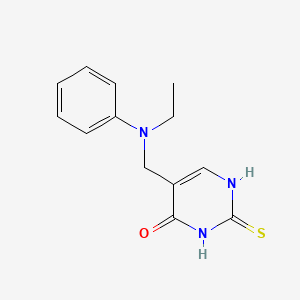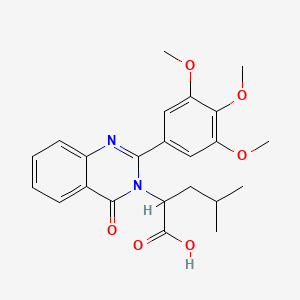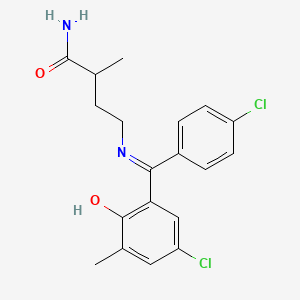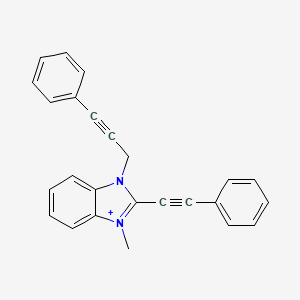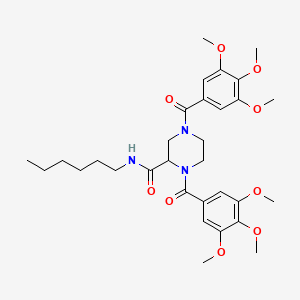
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-hexyl-2-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-hexyl-2-piperazinecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with two 3,4,5-trimethoxybenzoyl groups and a hexyl chain, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3,4,5-trimethoxybenzoyl)-N-hexyl-2-piperazinecarboxamide typically involves the following steps:
Formation of 3,4,5-Trimethoxybenzoyl Chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride under reflux conditions.
Acylation of Piperazine: The 3,4,5-trimethoxybenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine.
N-Hexyl Substitution: The final step involves the substitution of the piperazine nitrogen with a hexyl group using hexyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-hexyl-2-piperazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of 3,4,5-trihydroxybenzoyl derivatives.
Reduction: Formation of 3,4,5-trimethoxybenzyl alcohol derivatives.
Substitution: Formation of various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-hexyl-2-piperazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological membranes.
Medicine: Explored for its anticancer properties and ability to modulate cellular pathways.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(3,4,5-trimethoxybenzoyl)-N-hexyl-2-piperazinecarboxamide involves its interaction with cellular membranes and enzymes. The compound’s trimethoxybenzoyl groups allow it to embed into lipid bilayers, altering membrane properties and affecting cellular signaling pathways. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical reactions within the cell.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(3,4,5-trimethoxybenzoyl)piperazine
- 1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(phenylmethyl)-2-piperazinecarboxamide
Uniqueness
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-hexyl-2-piperazinecarboxamide is unique due to its hexyl substitution, which enhances its lipophilicity and membrane permeability compared to similar compounds. This structural difference allows for more efficient interaction with lipid bilayers and potentially greater biological activity.
Properties
CAS No. |
129477-61-8 |
|---|---|
Molecular Formula |
C31H43N3O9 |
Molecular Weight |
601.7 g/mol |
IUPAC Name |
N-hexyl-1,4-bis(3,4,5-trimethoxybenzoyl)piperazine-2-carboxamide |
InChI |
InChI=1S/C31H43N3O9/c1-8-9-10-11-12-32-29(35)22-19-33(30(36)20-15-23(38-2)27(42-6)24(16-20)39-3)13-14-34(22)31(37)21-17-25(40-4)28(43-7)26(18-21)41-5/h15-18,22H,8-14,19H2,1-7H3,(H,32,35) |
InChI Key |
KBZPPZIZWGKYKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


